prop-2-en-1-yl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
PROP-2-EN-1-YL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield derivatives with different functional groups .
Scientific Research Applications
PROP-2-EN-1-YL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: A compound with similar structural features and applications in organic synthesis and materials science.
2,2’-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]: Another compound with comparable properties and uses in various scientific fields.
Uniqueness
PROP-2-EN-1-YL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
Molecular Formula |
C23H28N2O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
prop-2-enyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H28N2O3S/c1-7-13-28-21(27)18-14(3)24-22-25(20(26)17(8-2)29-22)19(18)15-9-11-16(12-10-15)23(4,5)6/h7,9-12,17,19H,1,8,13H2,2-6H3 |
InChI Key |
RVHHZEWDBLTWCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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